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Compound of Interest

Compound Name: Trichloronat

Cat. No.: B1683238 Get Quote

An in-depth examination of the synthesis of Trichloronat, an organophosphate insecticide,

reveals a multi-step process involving the preparation of key precursors followed by their

condensation. This guide provides a technical overview of the synthetic pathway, experimental

methodologies, and relevant quantitative data for researchers and professionals in drug

development and chemical synthesis.

Synthesis Pathway Overview
The synthesis of Trichloronat, chemically known as O-ethyl O-2,4,5-trichlorophenyl

ethylphosphonothioate, proceeds through two primary precursor synthesis routes followed by a

final condensation reaction. The key precursors are 2,4,5-trichlorophenol and

ethylphosphonothioic dichloride.

Starting Materials
The primary starting materials for the synthesis of Trichloronat are:

2,4,5-Trichloroaniline or 2,5-Dichlorophenol (for 2,4,5-trichlorophenol synthesis)

Ethylphosphonic dichloride (for ethylphosphonothioic dichloride synthesis)

Ethanol
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Synthesis of 2,4,5-Trichlorophenol
A common method for the synthesis of 2,4,5-trichlorophenol is through the diazotization of

2,4,5-trichloroaniline followed by a Sandmeyer-type reaction.

Procedure:

Dissolve 930 g of 2,4,5-trichloroaniline in 7920 g of a 30% sulfuric acid solution.

Cool the mixture to approximately 8°C.

Slowly add a solution of 460 g of sodium nitrite in 1500 mL of water while maintaining the

temperature at 8°C to form the diazonium salt.

In a separate reaction vessel, prepare a solution of 615 g of copper(II) sulfate pentahydrate

in 2200 g of 30% sulfuric acid and heat it to 80°C.

Add the previously prepared diazonium salt solution dropwise to the hot copper sulfate

solution.

After the addition is complete, maintain the reaction mixture at temperature to ensure the

reaction goes to completion, monitored by gas chromatography.

Cool the reaction mixture and extract the product with dichloroethane.

The organic extract is then concentrated by rotary evaporation to yield 2,4,5-trichlorophenol

as a pale yellow solid.[1]

Synthesis of Ethylphosphonothioic Dichloride
Ethylphosphonothioic dichloride can be prepared from ethylphosphonic dichloride by reaction

with a sulfurizing agent such as tetraphosphorus decasulfide.

Procedure:

In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux

condenser, charge ethylphosphonic dichloride and tetraphosphorus decasulfide under a

nitrogen atmosphere.
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Heat the reaction mixture to reflux with stirring for approximately 6 hours, with the liquid

temperature maintained at 180–190°C.

After cooling to room temperature, the product is isolated by distillation under reduced

pressure.

Synthesis of Trichloronat (O-ethyl O-2,4,5-
trichlorophenyl ethylphosphonothioate)
The final step involves the reaction of 2,4,5-trichlorophenol with ethylphosphonothioic

dichloride, followed by esterification with ethanol.[2] A plausible route involves the formation of

an intermediate before the final product.

Procedure:

React ethylphosphonothioic dichloride with one equivalent of ethanol in the presence of a

base to form O-ethyl ethylphosphonothioic chloride.

In a separate vessel, dissolve 2,4,5-trichlorophenol in a suitable solvent and treat it with a

base (e.g., sodium hydroxide) to form the sodium salt (sodium 2,4,5-trichlorophenoxide).

React the O-ethyl ethylphosphonothioic chloride with the sodium 2,4,5-trichlorophenoxide.

The reaction is typically carried out in an inert solvent.

After the reaction is complete, the mixture is washed to remove inorganic salts, and the

solvent is removed under reduced pressure.

The crude product is then purified, for example, by vacuum distillation, to yield Trichloronat.

Quantitative Data
The following table summarizes the quantitative data for the synthesis of the 2,4,5-

trichlorophenol precursor.
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2,4,5-

Trichlor

oaniline

196.46 930 4.73

2,4,5-

Trichlor

ophenol

197.45 706 97 75.8
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Click to download full resolution via product page

Caption: Synthesis pathway of Trichloronat from its precursors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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